{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
CAS No.: 2680530-44-1
Cat. No.: VC11536934
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2680530-44-1 |
|---|---|
| Molecular Formula | C9H10ClF4N |
| Molecular Weight | 243.63 g/mol |
| IUPAC Name | 1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
| Standard InChI Key | SNVGLOFBYGKHEY-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C=CC(=C1)F)C(F)(F)F.Cl |
Introduction
{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted phenylmethanamine. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its chemical reactivity and biological activity. Despite the lack of detailed information from specific sources, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Molecular Formula and Weight
The molecular formula for {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can be deduced as C10H12ClF4N, considering the fluorine and trifluoromethyl substitutions along with the methylamine group. The molecular weight would be approximately 272.66 g/mol, based on the atomic masses of the constituent elements.
Reactivity
The reactivity of this compound is influenced by its functional groups:
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Fluorine Atom: Acts as an electron-withdrawing group, affecting the electron density of the aromatic ring and influencing electrophilic aromatic substitution reactions.
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Trifluoromethyl Group: Enhances lipophilicity and can participate in reactions involving the aromatic ring.
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Methylamine Group: Provides a site for nucleophilic substitution reactions.
Synthesis Methods
The synthesis of {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves several steps, including:
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Starting Materials: Fluorinated and trifluoromethylated benzene derivatives are common starting points.
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Reductive Amination: Involves the reduction of an imine or aldehyde to form the amine group.
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Salt Formation: Conversion to the hydrochloride salt enhances solubility and stability.
Potential Applications
This compound may have applications in:
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Medicinal Chemistry: The unique combination of fluorine and trifluoromethyl groups can modulate biological activity, potentially interacting with enzymes or receptors.
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Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride | C9H10BrClF3N | Bromine instead of fluorine, different reactivity |
| 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline | C8H7F4N | Methoxy or methyl group instead of amine, affecting solubility |
| {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride | C9H10BrClF3N | Bromine at a different position, altering steric effects |
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